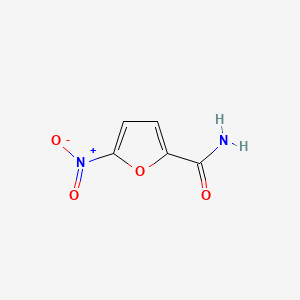![molecular formula C17H16N2O7 B3512070 METHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3512070.png)
METHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE
概要
説明
Methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H16N2O6. This compound is characterized by the presence of a benzoate ester, a nitro group, and an anilino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 2,4-dimethoxyaniline with methyl 3,5-dinitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halides or alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Hydrolysis: Formation of 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoic acid.
科学的研究の応用
Methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The anilino carbonyl group can form hydrogen bonds with proteins, affecting their function. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in scientific research.
類似化合物との比較
Similar Compounds
- Methyl 3-[(2-ethoxyanilino)carbonyl]-5-nitrobenzoate
- Ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-{[(5-methyl-2-furyl)methyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Uniqueness
Methyl 3-[(2,4-dimethoxyanilino)carbonyl]-5-nitrobenzoate is unique due to the presence of both methoxy and nitro groups, which provide distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c1-24-13-4-5-14(15(9-13)25-2)18-16(20)10-6-11(17(21)26-3)8-12(7-10)19(22)23/h4-9H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCUQZKJGVMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenoxy)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B3512007.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B3512020.png)
![N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3512027.png)
![N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3512029.png)
![7-methyl-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512036.png)
![8-chloro-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512038.png)
![4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B3512049.png)
![dimethyl 5-[(4-tert-butylbenzoyl)amino]isophthalate](/img/structure/B3512051.png)
![methyl 3-{[(3,4-dichlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3512062.png)
![Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512076.png)
![Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512084.png)
![Methyl 3-[(4-bromo-3-methylanilino)carbonyl]-5-nitrobenzoate](/img/structure/B3512098.png)
![Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512099.png)
